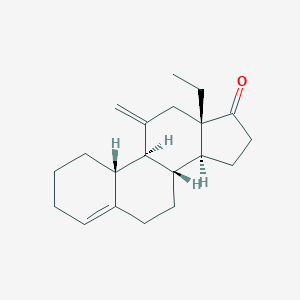![molecular formula C12H14N2O5 B023123 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one CAS No. 383897-60-7](/img/structure/B23123.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidine nucleosides. It is commonly known as Ribavirin and has been extensively studied for its various applications in scientific research.
Mechanism of Action
The mechanism of action of Ribavirin is not fully understood. It is believed to work by inhibiting viral replication and inducing mutagenesis. Ribavirin is a prodrug that is converted to its active form, ribavirin triphosphate, inside the cell. Ribavirin triphosphate inhibits viral RNA polymerase, which is essential for viral replication. Ribavirin also induces mutagenesis by causing errors in viral RNA replication, leading to the production of non-functional viral particles.
Biochemical and Physiological Effects:
Ribavirin has various biochemical and physiological effects. It has been found to cause hemolytic anemia, which is a condition characterized by the destruction of red blood cells. Ribavirin has also been found to cause teratogenic effects, which can lead to birth defects in pregnant women. Additionally, Ribavirin has been found to modulate the immune system, leading to the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Ribavirin has several advantages and limitations for lab experiments. Its antiviral properties make it a valuable tool for studying viral infections. Ribavirin can also be used to study the effects of mutagenesis on viral replication. However, Ribavirin's hemolytic anemia and teratogenic effects make it unsuitable for certain types of experiments, particularly those involving pregnant animals.
Future Directions
There are several future directions for Ribavirin research. One area of research is the development of new synthetic methods for Ribavirin. Another area of research is the development of new applications for Ribavirin, particularly in the treatment of autoimmune diseases. Additionally, there is a need for further research into the mechanism of action of Ribavirin, particularly its effects on the immune system. Finally, there is a need for further research into the safety and efficacy of Ribavirin, particularly in pregnant women.
Synthesis Methods
Ribavirin can be synthesized using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. The most common method of synthesis is chemical synthesis, which involves the reaction of 1,2,3-triacetyl-5-deoxy-D-ribose with 2,6-diaminopurine-9-β-D-ribofuranoside in the presence of a Lewis acid catalyst. The resulting compound is then treated with an acid to remove the acetyl groups, leading to the formation of Ribavirin.
Scientific Research Applications
Ribavirin has been extensively studied for its various applications in scientific research. It has been found to have antiviral, anticancer, and immunomodulatory properties. Ribavirin has been used in the treatment of viral infections such as hepatitis C, respiratory syncytial virus, and Lassa fever. It has also been used in the treatment of certain types of cancer, including leukemia and lymphoma. Additionally, Ribavirin has been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
properties
CAS RN |
383897-60-7 |
|---|---|
Product Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-6-2-7-4-14(12(17)13-11(7)18-6)10-3-8(16)9(5-15)19-10/h2,4,8-10,15-16H,3,5H2,1H3/t8-,9+,10+/m0/s1 |
InChI Key |
PRUTYPUPPIPZBT-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
synonyms |
6-METHYL-3-(BETA-D-2-DEOXY-RIBOFURANOSYL)FURANO[2,3-D]PYRIMIDIN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
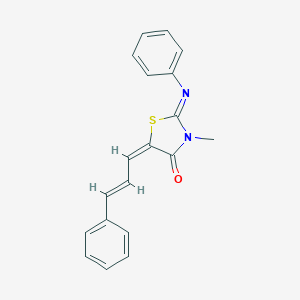
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

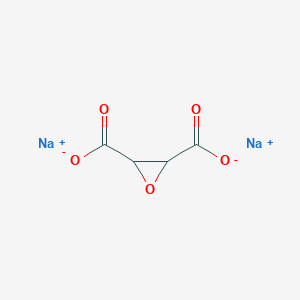
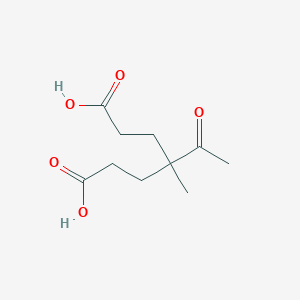
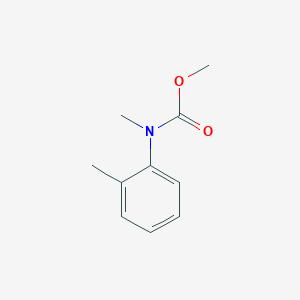

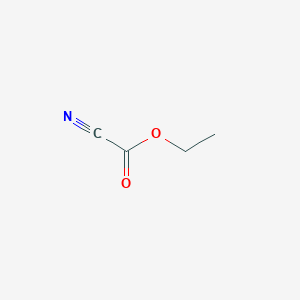


![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
